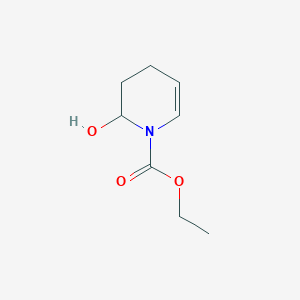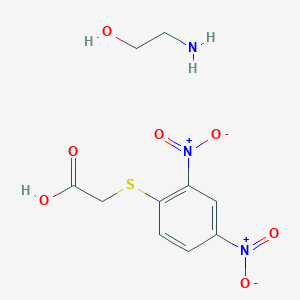
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate, also known as DNTB or Ellman's reagent, is a chemical compound widely used in scientific research for the detection and quantification of thiol-containing compounds. Thiol-containing compounds are important biomolecules involved in a wide range of biological processes, including metabolism, redox signaling, and antioxidant defense. DNTB has been extensively studied for its ability to react with thiol groups, resulting in the formation of a yellow-colored product that can be easily quantified using spectrophotometric methods.
Mécanisme D'action
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate reacts with thiol groups by forming a mixed disulfide intermediate, which is then reduced by a reducing agent such as dithiothreitol or β-mercaptoethanol to form the yellow-colored 2-nitro-5-thiobenzoate anion. The formation of this product can be easily quantified using spectrophotometric methods.
Effets Biochimiques Et Physiologiques
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate does not have any direct biochemical or physiological effects on living organisms. However, it is widely used in scientific research to study the role of thiol-containing compounds in biological processes and to develop new drugs and therapies targeting thiol-containing enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate has several advantages for lab experiments, including its high sensitivity and specificity for thiol-containing compounds, its ease of use, and its compatibility with a wide range of biological samples and experimental conditions. However, Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate also has some limitations, including its potential interference with other compounds that absorb at the same wavelength, its potential toxicity to cells and tissues at high concentrations, and its potential instability in certain experimental conditions.
Orientations Futures
There are several future directions for research involving Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate, including the development of new methods for the detection and quantification of thiol-containing compounds in biological samples, the identification of new thiol-containing enzymes and their roles in biological processes, and the development of new drugs and therapies targeting thiol-containing enzymes. Additionally, research is needed to better understand the potential toxicity and stability of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate under different experimental conditions and to develop new methods for minimizing these effects.
Méthodes De Synthèse
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate can be synthesized by reacting 2,4-dinitrophenylthioacetic acid with mono(2-hydroxyethyl)amine in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide. The resulting product is a yellow crystalline powder that is highly soluble in water and organic solvents.
Applications De Recherche Scientifique
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is widely used in scientific research for the detection and quantification of thiol-containing compounds in biological samples such as blood, urine, and tissues. Thiol-containing compounds play important roles in many biological processes, including protein folding, enzyme catalysis, and redox signaling. Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is commonly used in enzymatic assays to measure the activity of thiol-containing enzymes such as glutathione peroxidase and thioredoxin reductase.
Propriétés
Numéro CAS |
105892-20-4 |
|---|---|
Nom du produit |
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate |
Formule moléculaire |
C10H13N3O7S |
Poids moléculaire |
319.29 g/mol |
Nom IUPAC |
2-aminoethanol;2-(2,4-dinitrophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C8H6N2O6S.C2H7NO/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16;3-1-2-4/h1-3H,4H2,(H,11,12);4H,1-3H2 |
Clé InChI |
MNEKBQKPLOECLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |
Synonymes |
((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



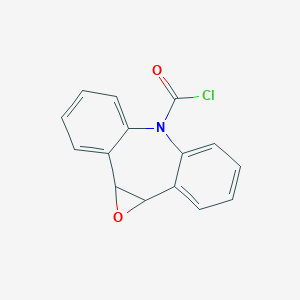
![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
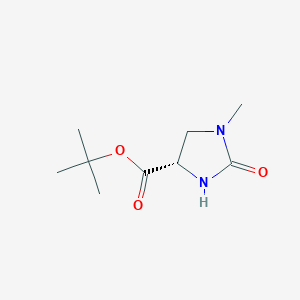

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)
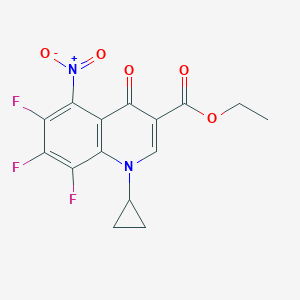
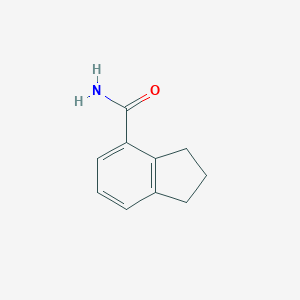
![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)


![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
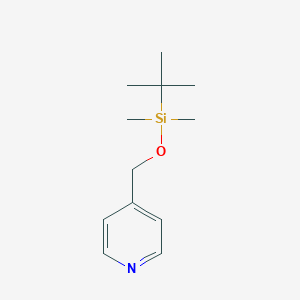
![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)
